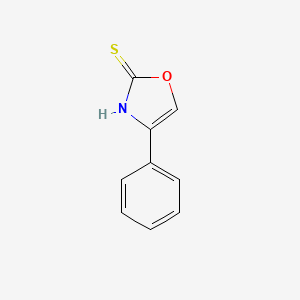

4-Phenyloxazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-3H-1,3-oxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWVAVYROMEPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593425 | |

| Record name | 4-Phenyl-1,3-oxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17371-97-0 | |

| Record name | 4-Phenyl-1,3-oxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,3-oxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Phenyloxazole 2 Thiol

Reactivity Profiles of the Thiol Moiety

The thiol group (-SH) is the primary site of reactivity in 4-phenyloxazole-2-thiol, exhibiting a range of chemical behaviors including oxidation, reduction, and nucleophilic reactions.

Oxidation and Reduction Chemistry: Thiol-Disulfide Interconversions

The thiol group of this compound can undergo oxidation to form a disulfide bond (-S-S-), a reversible process that is fundamental to the chemistry of many organosulfur compounds. This thiol-disulfide interconversion is a key redox-active process.

The oxidation of thiols can be catalyzed by transition metals, with the catalytic activity following the order of Cu > Mn > Fe > Ni > Co. researchgate.net The rate of this self-oxidation is influenced by pH, with the optimal pH for the reaction depending on the specific metal catalyst and the structure of the thiol. researchgate.net For instance, copper is a particularly effective catalyst for the oxidation of cysteine and related thiols in neutral aqueous solutions. researchgate.net

The reverse reaction, the reduction of the disulfide bond back to the thiol, is also a critical transformation. This reduction can be achieved using various reducing agents. The choice of reducing agent often depends on the specific disulfide and the desired reaction conditions.

Disulfides are known to be redox-active organic compounds and have been investigated as potential alternatives to metal oxide cathode materials in lithium-ion batteries due to the reversible 2-electron reduction of the disulfide bond. nih.gov The electrochemical properties of these disulfides can be adjusted by the neighboring electron-withdrawing or -donating groups. nih.gov

Nucleophilic Character of the Thiol Group

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of reactions, including conjugate additions and ring-opening reactions.

Thiols are effective nucleophiles in conjugate addition reactions, also known as Michael additions, where they add to α,β-unsaturated carbonyl compounds. aalto.fi This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. aalto.fi The conjugate addition of thiols has been successfully catalyzed by various systems, including cinchona alkaloids, chiral proline derivatives, and metal complexes. aalto.fi For example, a scandium(III) triflate complex of (4S,5S)-diphenyl PYBOX has been shown to be an effective catalyst for the enantioselective conjugate addition of thiols to 3-crotonoyl-2-oxazolidinone, yielding adducts in good yields and with high enantioselectivity. aalto.fi Similarly, a nickel(II) aqua complex of 4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) (DBFOX/Ph) has demonstrated high enantioselectivities in the addition of arylthiols to the same substrate. aalto.fisciforum.net

The thia-Michael reaction, the conjugate addition of a thiol to an activated alkene, has been extensively used in polymer synthesis and functionalization. nih.gov Recent developments have explored these reactions as tunable dynamic bonding motifs. nih.gov For instance, thiol-acrylate and thiol-maleimide crosslinkers have been utilized in self-healing materials, though these systems often require a base or elevated temperatures for exchange to occur. nih.gov

Interactive Data Table: Catalysts for Asymmetric Conjugate Addition of Thiols

| Catalyst System | Substrate | Enantioselectivity (ee) | Reference |

| Sc(OTf)3 / (4S,5S)-diphenyl PYBOX | 3-crotonoyl-2-oxazolidinone | Up to 92% | aalto.fi |

| Ni(II) aqua complex of DBFOX/Ph | 3-crotonoyl-2-oxazolidinone | Up to 97% | aalto.fisciforum.net |

| 2,6-bis-(4′-phenyloxazolin-2′-yl)pyridine (Ph-PYBOX) | Not specified | Up to 67% | aalto.fi |

Ring-Opening Reactions Facilitated by Thiol Nucleophiles

The nucleophilic nature of the thiol group enables it to participate in the ring-opening of strained cyclic compounds, most notably epoxides. The thiolysis of epoxides is an efficient method for the synthesis of β-hydroxy sulfides, which are important intermediates in medicinal chemistry. nih.govresearchgate.net This reaction typically proceeds with high regioselectivity, affording valuable bifunctional products. researchgate.net

Various catalysts have been developed to facilitate the ring-opening of epoxides with thiols. For example, InCl3 has been reported to catalyze this reaction, providing β-hydroxy sulfides in excellent yields. researchgate.net The thiol-epoxy reaction is considered a "click" reaction due to its fast rate, high selectivity, and mild conditions. mdpi.com

Reactivity Towards Reactive Species, e.g., Atomic Oxygen

Thiols are known to be highly reactive towards atomic oxygen (O(3P)). nih.gov Studies using dibenzothiophene (B1670422) S-oxide as a source of atomic oxygen have shown a preference for reaction with thiols over other functional groups like sulfides and alkenes. nih.gov This "thiophilicity" of atomic oxygen has been confirmed and quantified through competition experiments. nih.gov A small preference for primary thiols over other thiols, sulfides, and alkenes was observed, with a much larger preference for these groups over aromatic moieties. nih.gov

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring in this compound can also participate in chemical transformations, although it is generally less reactive than the thiol moiety. The reactivity of the oxazole ring is influenced by the substituents attached to it.

One notable reaction of the oxazole ring is its oxidation. The ring oxidation of 2H-oxazoles to 2-oxazolones has been observed with various 4- or 5-substituted oxazoles. nih.gov This transformation is catalyzed by aldehyde oxidase, a molybdenum hydroxylase, and occurs primarily in the liver cytosolic fraction. nih.gov

The oxazole ring can also act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. For example, 4-nitro-2-phenyloxazole (B3242379) has been shown to undergo [2 + 4] cycloaddition processes with dienes like 2,3-dimethylbuta-1,3-diene and cyclohexa-1,3-diene. rsc.org

Furthermore, the oxazole ring can undergo rearrangements under thermal or photochemical conditions. chim.it One of the most studied transformations is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution. chim.it

Electrophilic and Nucleophilic Substitution Patterns on the Oxazole Nucleus

The reactivity of the oxazole ring in this compound is dictated by the interplay of the heteroatoms and the phenyl substituent. Generally, the oxazole ring is considered electron-rich and can undergo electrophilic substitution. For unsubstituted oxazole, electrophilic attack preferentially occurs at the C5 position. chemrxiv.orgtandfonline.comwikipedia.orgchempedia.info The presence of an electron-donating group on the ring can further activate it towards electrophilic assault. chemrxiv.orgtandfonline.com

Nucleophilic substitution on the oxazole ring is substantially less common and typically requires the presence of a good leaving group. chemrxiv.orgtandfonline.com The most electron-deficient carbon, and therefore the most likely site for nucleophilic attack, is the C2 position. tandfonline.compharmaguideline.com The presence of electron-withdrawing groups at other positions on the ring can facilitate nucleophilic attack at C2. pharmaguideline.com In the case of this compound, the thiol group at the C2 position can act as a leaving group under certain conditions, making this position susceptible to nucleophilic substitution.

| Reaction Type | Preferred Position on Oxazole Ring | Influencing Factors |

| Electrophilic Substitution | C5 | Electron-donating groups on the ring enhance reactivity. chemrxiv.orgtandfonline.com |

| Nucleophilic Substitution | C2 | Requires a good leaving group and is facilitated by electron-withdrawing groups. tandfonline.compharmaguideline.com |

Regioselectivity in Functionalization and Derivatization (e.g., Sulfenylation)

The functionalization of this compound, such as through sulfenylation, is expected to exhibit regioselectivity based on the electronic properties of the oxazole nucleus. Sulfenylation involves the introduction of a thioether group and can proceed through various mechanisms, including electrophilic or radical pathways.

Given that the C5 position of the oxazole ring is the most electron-rich, electrophilic sulfenylation would be expected to occur at this site. However, direct C-H bond sulfenylation of heteroarenes can also be achieved under specific catalytic conditions, and the regioselectivity can be influenced by the reaction mechanism and the directing effects of existing substituents. text2fa.ir For instance, in some cases, functionalization can be directed to the C4 position.

The thiol group at the C2 position also offers a handle for derivatization. It can undergo S-alkylation or S-acylation reactions, providing a route to a variety of 2-substituted 4-phenyloxazole (B1581195) derivatives.

Influence of the 4-Phenyl Substituent on Ring Reactivity

The phenyl group at the C4 position of the oxazole ring has a significant electronic influence on the reactivity of the nucleus. The phenyl group is generally considered to be electron-withdrawing through inductive effects, which can deactivate the ring towards electrophilic attack compared to an unsubstituted oxazole. However, it can also participate in resonance, which can influence the electron density at different positions of the oxazole ring.

The presence of the 4-phenyl group can affect the regioselectivity of substitution reactions. While electrophilic substitution in unsubstituted oxazoles favors the C5 position, the electronic and steric effects of the 4-phenyl group could potentially influence the accessibility and reactivity of this position. mdpi.comresearchgate.net For nucleophilic attack at the C2 position, the electron-withdrawing nature of the 4-phenyl group would be expected to further enhance the electrophilicity of this carbon, making it more susceptible to nucleophilic substitution when a suitable leaving group is present. pharmaguideline.com

Click Chemistry and Orthogonal Functionalization using this compound Derivatives

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol group of this compound derivatives makes them amenable to certain click reactions, allowing for their efficient and specific conjugation to other molecules.

Thiol-Ene Reaction Pathways

The thiol-ene reaction is a prominent example of a click reaction that involves the addition of a thiol across a double bond (an ene). mdpi.comnih.govrsc.org This reaction can be initiated by radicals or by nucleophilic catalysis and typically proceeds with high efficiency and regioselectivity, following an anti-Markovnikov addition pattern. rsc.org

Derivatives of this compound can be utilized in thiol-ene reactions in two ways:

As the thiol component: The thiol group of this compound can react with molecules containing a terminal alkene, leading to the formation of a stable thioether linkage.

As the ene component: If the this compound molecule is modified to contain an alkene functionality, it can then react with other thiol-containing molecules.

This versatility allows for the straightforward incorporation of the this compound scaffold into larger molecular architectures, such as polymers or biomolecules. mdpi.com

Thiol-Maleimide Coupling Methodologies

Thiol-maleimide coupling is another highly efficient and widely used click reaction for bioconjugation. tocris.comkcl.ac.uknih.gov It involves the Michael addition of a thiol to the double bond of a maleimide (B117702) ring, forming a stable thioether bond. nih.gov This reaction is highly specific for thiols under physiological conditions (pH 6.5-7.5). tocris.com

This compound can be readily conjugated to molecules functionalized with a maleimide group. This methodology is particularly valuable for the site-specific modification of proteins and peptides, where the thiol group of a cysteine residue can react with a maleimide-functionalized this compound derivative. tocris.comnih.gov The resulting conjugate benefits from the stable linkage and the specific properties imparted by the phenyloxazole moiety.

| Click Reaction | Reactants | Product | Key Features |

| Thiol-Ene | This compound + Alkene | Thioether | High efficiency, anti-Markovnikov regioselectivity, radical or nucleophilic catalysis. rsc.org |

| Thiol-Maleimide | This compound + Maleimide | Thioether (succinimide adduct) | High specificity for thiols at neutral pH, rapid kinetics, stable linkage. tocris.comnih.gov |

Chemical Stability and Degradation Investigations

The chemical stability of this compound is an important consideration for its synthesis, storage, and application. The oxazole ring, in general, is thermally stable but can be susceptible to degradation under certain conditions. tandfonline.com

Hydrolytic Stability: Oxazole rings can undergo hydrolytic cleavage, particularly under acidic or basic conditions. The hydrolysis of 2-phenylbenzoxazole, a related structure, suggests that the oxazole ring possesses lower aromatic stability compared to analogous thiazole (B1198619) and imidazole (B134444) rings, making it more prone to ring-opening. researchgate.net Studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have also shown instability towards hydrolytic ring-opening and decarboxylation. nih.gov The stability of this compound is likely to be pH-dependent.

Oxidative Stability: The oxazole ring can be susceptible to oxidation, which can lead to ring cleavage. tandfonline.compharmaguideline.com The thiol group at the C2 position is also prone to oxidation, potentially forming disulfides or higher oxidation state sulfur species such as sulfinic or sulfonic acids. Unprotected thiol groups can be susceptible to air oxidation, which could lead to the formation of disulfide-linked dimers of this compound. mdpi.com

Photochemical Stability: Oxazole derivatives can undergo photochemical transformations upon exposure to light, which may lead to degradation products. tandfonline.com The specific degradation pathways will depend on the substitution pattern and the reaction conditions.

Intrinsic Stability of the Oxazole-Thiol System

The stability of this compound is fundamentally linked to the phenomenon of thione-thiol tautomerism. This process involves the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring, leading to two distinct isomers: the thiol form (4-phenyl-1,3-oxazol-2-thiol) and the thione form (4-phenyl-1,3-oxazol-2(3H)-thione).

In many heterocyclic systems, the thione tautomer is generally the more stable and predominant form in both the solid state and in solution. This increased stability of the thione form can be attributed to the greater strength of the C=O and N-H bonds compared to the C=N and S-H bonds in the thiol form. Theoretical and computational studies on related heterocyclic systems, such as 1,3,4-oxadiazole-2-thiols, have consistently shown the thione form to be energetically favored.

Table 1: Representative Tautomeric Equilibrium Data for Related Heterocyclic Thiol Systems

| Compound | Solvent | Thione Form (%) | Thiol Form (%) |

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | DMSO | >95 | <5 |

| 5-(p-tolyl)-1,3,4-thiadiazole-2-thiol | Chloroform | ~90 | ~10 |

| 1-Methylimidazole-2-thiol | Water | ~80 | ~20 |

Note: This table presents illustrative data from related heterocyclic thiol compounds to demonstrate the general predominance of the thione tautomer. The specific equilibrium for this compound may vary.

Factors Influencing Stability (e.g., solvent, pH, temperature)

The stability of this compound and the position of its thione-thiol equilibrium are not static but are dynamically influenced by the surrounding chemical environment. Key factors include the solvent, pH, and temperature.

Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium. Polar protic solvents, such as ethanol (B145695) and water, can form hydrogen bonds with both the N-H group of the thione and the S-H group of the thiol, as well as the nitrogen and oxygen atoms of the oxazole ring. These interactions can stabilize both tautomers to varying degrees. In contrast, nonpolar aprotic solvents, such as dioxane and carbon tetrachloride, interact less strongly with the tautomers. For many similar heterocyclic thiols, polar solvents tend to favor the thione form due to stronger solvation of the more polar C=S and N-H bonds.

pH: The pH of the medium is a critical determinant of the stability and reactivity of this compound. In acidic solutions, the nitrogen atom of the oxazole ring can be protonated, which can affect the tautomeric equilibrium and potentially render the ring more susceptible to hydrolytic cleavage. Under basic conditions, the thiol proton (in the thiol tautomer) or the N-H proton (in the thione tautomer) can be abstracted to form a thiolate or an amidate anion, respectively. This deprotonation increases the nucleophilicity of the sulfur or nitrogen atom and can facilitate various reactions. The hydrolysis of related oxazole structures has been shown to be catalyzed by both acid and base, proceeding through different mechanisms. For instance, acid-catalyzed hydrolysis often involves protonation of the ring followed by nucleophilic attack of water, while base-catalyzed hydrolysis typically proceeds via direct nucleophilic attack on a carbonyl-like carbon.

Temperature: An increase in temperature generally provides the necessary activation energy to overcome reaction barriers, thus accelerating degradation pathways such as hydrolysis and thermal decomposition. For heterocyclic compounds, higher temperatures can also influence the position of the tautomeric equilibrium. Thermogravimetric analysis (TGA) of structurally related heterocyclic compounds often reveals decomposition beginning at temperatures above 200°C. The specific decomposition temperature for this compound would depend on factors such as bond dissociation energies within the molecule and the stability of the resulting fragments.

Table 2: Illustrative Effects of Environmental Factors on the Stability of Heterocyclic Thiols

| Factor | Condition | Observed Effect on Stability | Predominant Tautomer (if applicable) |

| Solvent Polarity | Increasing Polarity | Generally increased stability of the thione form | Thione |

| pH | Acidic (e.g., pH < 4) | Potential for acid-catalyzed hydrolysis of the oxazole ring | Equilibrium may shift |

| pH | Basic (e.g., pH > 9) | Increased rate of base-catalyzed hydrolysis; formation of anionic species | Thiolate/Amidate anion |

| Temperature | Elevated Temperature | Increased rate of thermal decomposition and hydrolysis | - |

Note: This table provides a generalized summary of expected trends based on the behavior of analogous compounds. Specific quantitative data for this compound is required for precise characterization.

Coordination Chemistry and Catalytic Applications of 4 Phenyloxazole 2 Thiol As a Ligand

Ligand Properties of Heterocyclic Thiols in Transition Metal Complexation

Heterocyclic compounds containing a thiol (-SH) group are a significant class of ligands in transition metal coordination chemistry. Their utility stems from the presence of multiple potential donor atoms, including the exocyclic sulfur and endocyclic heteroatoms such as nitrogen or oxygen. derpharmachemica.com This multifunctionality allows them to coordinate with metal ions in various modes.

The thiol group itself confers specific properties. Thiols are classified as 'soft' electron donors and readily form stable complexes with 'soft' Lewis acid metal ions like copper(I), silver(I), mercury(II), and also with borderline acids like zinc(II), cobalt(II), and nickel(II). nih.gov The coordination typically occurs through the deprotonated thiolate (S⁻) form.

Heterocyclic thiols can act as monodentate ligands, coordinating solely through the thiolate sulfur. However, they more commonly function as polydentate ligands. For instance, they can act as bidentate chelating agents, binding to a single metal center through both the thiolate sulfur and a nearby endocyclic nitrogen atom to form a stable five- or six-membered ring. ginekologiaipoloznictwo.com Alternatively, they can act as bridging ligands, where the sulfur and/or nitrogen atoms coordinate to two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. youtube.comnih.gov The specific coordination mode adopted often depends on the metal ion, the steric and electronic properties of the ligand, the reaction conditions, and the solvent used.

Synthesis and Characterization of Metal Complexes with 4-Phenyloxazole-2-thiol

The synthesis of transition metal complexes involving heterocyclic thiolates is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the thiol group. ginekologiaipoloznictwo.comnih.gov

While specific literature on the synthesis of this compound complexes is limited, extensive research on the closely related ligand, 5-phenyl-1,3,4-oxadiazole-2-thiol, provides a strong model for its coordination behavior. In one study, a zinc(II) coordination polymer was synthesized using 5-phenyl-1,3,4-oxadiazole-2-thiolate. nih.gov The synthesis involved the reaction of the ligand with a zinc(II) salt, resulting in a polymeric structure.

Characterization of such complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: The disappearance of the S-H stretching band (typically around 2500-2600 cm⁻¹) in the IR spectrum of the complex compared to the free ligand is a key indicator of deprotonation and coordination via the sulfur atom. nih.gov Shifts in the C=N and C-S stretching frequencies also provide evidence of coordination.

NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the SH proton signal confirms coordination. ginekologiaipoloznictwo.com Changes in the chemical shifts of the protons on the phenyl and oxazole (B20620) rings can also indicate the coordination environment.

For the zinc(II) polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate, X-ray diffraction revealed a distorted tetrahedral geometry around the zinc ion, which is coordinated by two sulfur and two nitrogen atoms from four different ligand molecules. nih.gov

The versatile nature of heterocyclic thiols allows for both chelating and bridging coordination. A chelating mode involves the ligand binding to a single metal ion through two or more donor sites, forming a ring structure. rsc.org A bridging mode involves the ligand connecting two or more metal centers. youtube.com

In the case of the zinc(II) complex with the analogous 5-phenyl-1,3,4-oxadiazole-2-thiolate, the ligand acts in a bridging fashion. nih.gov Each ligand molecule coordinates to two different zinc ions, using its thiolate sulfur atom to bind to one and an endocyclic nitrogen atom (at the 3-position of the ring) to bind to another. This S, N-bridging results in the formation of a one-dimensional zigzag coordination polymer. A notable structural feature is the formation of an eight-membered ring with a chair-like conformation, composed of two zinc atoms and two bridging ligand molecules ([Zn–S–C–N]₂). nih.gov This clear example of a bridging mode for a structurally similar ligand suggests that this compound has a strong potential to form similar polymeric structures with transition metals.

| Structural Feature | Observation in [Zn(5-phenyl-1,3,4-oxadiazole-2-thiolate)₂]n |

| Coordination Geometry | Distorted Tetrahedral |

| Coordinating Atoms | 2 Sulfur, 2 Nitrogen |

| Ligand Coordination Mode | Bridging (μ₂-S, N³) |

| Resulting Structure | 1D Zigzag Polymer |

| Key Supramolecular Motif | Eight-membered [Zn–S–C–N]₂ ring |

Table based on data from a study on a structurally analogous compound. nih.gov

Potential in Catalytic Processes

Hydrodenitrogenation (HDN) and hydrodesulfurization (HDS) are crucial industrial catalytic processes for removing nitrogen and sulfur impurities from fossil fuels. columbia.edu These processes are typically carried out using heterogeneous catalysts, such as cobalt- or nickel-promoted molybdenum sulfide (B99878) (Co-Mo or Ni-Mo) on an alumina (B75360) support. researchgate.netresearchgate.net Understanding the complex mechanisms at the molecular level is challenging, and as a result, well-defined, soluble metal complexes are often synthesized as homogeneous models to study the fundamental steps of C-N and C-S bond cleavage. columbia.edunih.gov

Transition metal complexes containing thiolate ligands are excellent candidates for modeling HDS processes because they can mimic the metal-sulfur environment of the heterogeneous catalyst active sites. uwaterloo.ca The this compound ligand, by coordinating to metals like molybdenum or tungsten, could provide a platform to study the binding and activation of sulfur-containing aromatic molecules (e.g., thiophene, dibenzothiophene) that are common impurities in fuel. mdpi.com The presence of both a soft sulfur donor and a harder nitrogen/oxygen environment in the oxazole ring could influence the electronic properties of the metal center and its reactivity towards C-S bond scission. Similarly, for HDN modeling, the complex could be used to investigate the interactions and bond-breaking steps of nitrogen-containing heterocycles like quinoline (B57606) or pyridine (B92270). columbia.edu

Chiral Lewis acid catalysis is a powerful tool in asymmetric synthesis for producing enantiomerically pure compounds. The field heavily relies on the design of chiral ligands that can coordinate to a metal ion, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov

Ligands containing oxazoline (B21484) rings are among the most successful and widely used in enantioselective catalysis. Chiral bis(oxazoline) (BOX) and pyridine-oxazoline (PyBOX) ligands, when complexed with metal ions like copper(II) or nickel(II), form highly effective catalysts for a variety of transformations, including Diels-Alder reactions, aldol (B89426) additions, and conjugate additions. sciforum.netmdpi.com

The this compound ligand incorporates the key oxazole structural motif. If a chiral center were introduced into the ligand backbone (for example, on the phenyl group or at another position on the oxazole ring), the resulting chiral ligand could be used in Lewis acid catalysis. The coordination of the thiolate sulfur and the oxazole nitrogen to a metal center would create a defined chiral pocket. The sulfur atom, with its unique electronic properties, could further modulate the Lewis acidity and catalytic activity of the metal center. researchgate.netnih.gov Such catalysts could potentially be applied to enantioselective conjugate additions of thiols to α,β-unsaturated carbonyl compounds, a challenging reaction due to the tendency of the thiol nucleophile to coordinate strongly to and deactivate the Lewis acid catalyst. sciforum.net

Computational and Theoretical Investigations of 4 Phenyloxazole 2 Thiol

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies provide fundamental insights into the electronic structure and bonding of 4-phenyloxazole-2-thiol. These computational methods, such as Density Functional Theory (DFT), are employed to calculate molecular geometries, electronic properties, and reactivity descriptors.

The distribution of electron density in this compound is a key determinant of its chemical behavior. Quantum chemical calculations reveal that the electron density is not uniformly distributed across the molecule. The nitrogen and sulfur atoms, being highly electronegative, draw electron density towards them. This creates regions of high and low electron density, which in turn dictates the molecule's reactivity towards electrophiles and nucleophiles.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is typically localized over the thiol group and the oxazole (B20620) ring, while the LUMO is distributed over the phenyl ring and the C=N bond of the oxazole. This distribution implies that the thiol group is a likely site for electrophilic attack, while the phenyl ring and the imine carbon are susceptible to nucleophilic attack.

This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is influenced by factors such as the solvent and the electronic nature of the substituents.

Tautomeric Equilibrium of this compound

| Tautomer | Structure |

|---|---|

| Thiol | This compound |

Quantum chemical calculations can predict the relative stabilities of these tautomers by computing their energies. Generally, the thione form is found to be more stable than the thiol form in the gas phase and in nonpolar solvents. This is attributed to the greater strength of the C=S double bond compared to the C-S single bond and the N-H bond compared to the S-H bond. However, in polar solvents, the thiol form can be stabilized through hydrogen bonding interactions.

The aromaticity of the oxazole ring is also affected by the tautomeric equilibrium. Aromaticity can be quantified using various theoretical indices, such as the nucleus-independent chemical shift (NICS). In the thiol form, the oxazole ring exhibits a higher degree of aromaticity, which contributes to its stability. In contrast, the thione form has a less aromatic oxazole ring.

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques are utilized to study the non-covalent interactions between molecules of this compound. These interactions, such as hydrogen bonding and van der Waals forces, govern the molecule's physical properties, including its melting point, boiling point, and solubility.

In the solid state, this compound molecules are likely to form dimers or larger aggregates through hydrogen bonds between the N-H group of one molecule and the sulfur atom of another. These hydrogen bonds play a significant role in the crystal packing of the compound. Additionally, π-π stacking interactions between the phenyl and oxazole rings of adjacent molecules can further stabilize the crystal lattice.

Computational methods like the PIXEL method can be used to calculate the energies of these intermolecular interactions, providing a quantitative understanding of the forces that hold the molecules together in the crystal.

Theoretical Studies on Charge Transport in Oxazole-Terminated Systems

Theoretical studies have explored the potential of oxazole-containing molecules, including this compound, in the field of molecular electronics. These studies focus on understanding how charge is transported through single-molecule junctions where the molecule is connected to two metal electrodes.

For a molecule to be used in a molecular electronic device, it must be able to form stable connections with the electrodes. The thiol (-SH) group in this compound is a well-established anchor group that can bind to gold electrodes. acs.orgmdpi.com Theoretical calculations have shown that oxazole can serve as an efficient anchor group, forming stable gold-molecule-gold junctions. acs.orgillinois.edu The stability of these junctions is crucial for the reliability and reproducibility of the molecular device. elsevierpure.com

The charge transport properties of these junctions are investigated using a combination of quantum chemistry and non-equilibrium Green's function (NEGF) formalism. These calculations can predict the conductance of the single-molecule junction and provide insights into the mechanism of charge transport.

Quantum interference is a phenomenon that can significantly affect the conductance of a molecular junction. In certain conjugated molecules, destructive quantum interference can lead to a suppression of charge transport, resulting in very low conductance. Conversely, constructive interference can enhance conductance.

Theoretical studies have shown that quantum interference effects can be observed in oxazole-terminated phenylene molecular junctions. acs.orgillinois.edu The nature of the interference, whether constructive or destructive, depends on the substitution pattern of the phenyl ring and the connection points of the oxazole anchors. acs.orgillinois.edu For instance, meta-substituted phenyl rings can exhibit destructive quantum interference, while para-substituted rings show constructive interference. acs.orgillinois.edu These findings suggest that the conductance of molecular junctions based on this compound can be tuned by modifying the molecular structure, which opens up possibilities for designing molecular-scale electronic components with specific functionalities. acs.orgillinois.edu

Advanced Materials Science Applications of 4 Phenyloxazole 2 Thiol and Its Derivatives

Incorporation into Polymeric Systems

The unique structure of 4-Phenyloxazole-2-thiol makes it a valuable monomer for incorporation into complex polymer backbones and for the functionalization of existing polymer chains. Its reactive thiol group provides a versatile handle for various conjugation chemistries, enabling the precise design of macromolecular structures.

Building Blocks for Sequence-Defined Oligomers and Polymers

Sequence-defined polymers, which mimic the precise monomer sequence of biopolymers like peptides and nucleic acids, represent a frontier in polymer chemistry. The ability to control the sequence of monomers allows for the encoding of specific information and the creation of materials with highly tailored functions. The incorporation of heterocyclic monomers such as this compound derivatives can introduce specific functionalities, such as metal-binding sites or catalytically active centers, at precise locations along a polymer chain. This precision is crucial for applications in data storage, catalysis, and advanced biomaterials.

Thiolactone-Mediated Polymer Functionalization

Thiolactone chemistry is a powerful and efficient method for the post-polymerization modification of materials. nih.govresearchgate.net This technique involves the ring-opening of a thiolactone moiety by a primary amine, which liberates a free thiol group. nih.gov This newly generated thiol can then undergo a variety of subsequent "click" reactions, such as thiol-ene or thiol-Michael additions, to attach functional molecules to the polymer. nih.govresearchgate.net While direct studies involving this compound in this context are specific, the principle of using its thiol group for conjugation is a cornerstone of this methodology. This approach allows for the creation of multifunctional polymer surfaces and architectures from a single polymer precursor. nih.gov

Table 1: Key Reactions in Thiol-Based Polymer Functionalization

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Thiol-ene "Click" | Thiol + Alkene | Thioether | High efficiency, often initiated by UV light or radicals. |

| Thiol-Michael Addition | Thiol + Electron-deficient alkene (e.g., acrylate, maleimide) | Thioether | High yield, proceeds under mild conditions. |

Functional Polymers Exhibiting Dynamic Covalent Bonds

Dynamic covalent bonds are reversible chemical bonds that can break and reform under specific conditions, imparting unique properties to materials, such as self-healing, adaptability, and responsiveness to stimuli. nih.govmdpi.commdpi.com The thiol group of this compound is particularly suited for creating such dynamic networks, primarily through thiol-disulfide exchange reactions.

Development of Self-Healing Materials

Self-healing polymers can autonomously repair damage, extending the material's lifespan and improving safety. Materials crosslinked via disulfide bonds can exhibit self-healing properties through thiol-disulfide exchange reactions. rsc.org When a fracture occurs, free thiol groups and disulfide bonds at the interface can exchange, leading to the reformation of covalent bonds across the damaged area and restoring mechanical integrity. rsc.org This process can be facilitated by external stimuli like heat or light. The incorporation of this compound derivatives into a polymer network provides the necessary thiol and potential disulfide functionalities to enable this healing mechanism.

Design of Redox-Responsive Systems

Redox-responsive polymers are designed to change their structure or properties in response to a change in the redox environment. This is particularly useful in biomedical applications, such as drug delivery, where the reducing environment inside a cell can trigger the release of a therapeutic agent. nih.govmdpi.com Disulfide bonds are stable in the oxidative environment of the bloodstream but can be cleaved by reducing agents like glutathione, which is found in high concentrations inside cells. mdpi.com By using this compound to form disulfide crosslinks in polymer nanoparticles or hydrogels, it is possible to create smart delivery systems that release their payload specifically at the target site. nih.govnih.gov

Table 2: Glutathione Concentrations in Different Cellular Environments

| Environment | Glutathione (GSH) Concentration | Implication for Disulfide Bonds |

|---|---|---|

| Extracellular Space | Low (approx. 2–10 µM) | Disulfide bonds are stable. mdpi.com |

| Intracellular Space | High (approx. 2–10 mM) | Disulfide bonds are readily cleaved. mdpi.com |

Materials with Enhanced Metal-Ion Complexation Capabilities

The nitrogen and sulfur atoms within the this compound structure act as effective coordination sites for metal ions. When these molecules are incorporated into a polymer matrix, the resulting material can act as a highly effective chelating agent for trapping or sensing heavy metal ions. The ability to form stable complexes with a range of metal ions makes these materials suitable for applications in environmental remediation, catalysis, and the development of novel sensors. nih.gov The properties of these metallo-polymers, including their mechanical strength and thermal stability, can be significantly influenced by the type and concentration of the complexed metal ion. frontiersin.org

Development of High Refractive Index Optical Materials

The development of high refractive index polymers (HRIPs) is crucial for the miniaturization of optical components in advanced applications such as lenses, optical fibers, and coatings for optoelectronic devices. The refractive index of a polymer is largely determined by its chemical structure. The incorporation of atoms with high molar refraction and low molar volume, such as sulfur, and aromatic or heterocyclic rings, can significantly increase the refractive index of a material.

This compound and its derivatives are promising candidates for the synthesis of HRIPs due to the presence of several key structural features:

Sulfur Atom: The thiol group (-SH) contains a sulfur atom, which has a high atomic weight and polarizability, contributing significantly to an increased refractive index.

Phenyl Group: The aromatic phenyl ring is a bulky group with a high molar refraction, which also enhances the refractive index.

Oxazole (B20620) Ring: The oxazole ring is a heterocyclic structure that can increase the density and polarizability of the polymer matrix.

While direct studies on the use of this compound in high refractive index polymers are not extensively documented, the principles of polymer chemistry suggest its potential. The thiol group can readily participate in polymerization reactions, such as thiol-ene or thiol-yne "click" chemistry, to form polythioethers. These polymers are known for their excellent optical properties.

Research on related sulfur-containing heterocyclic compounds has demonstrated the successful synthesis of polymers with high refractive indices. For instance, polymers containing thiazole (B1198619) rings and thioether linkages have been shown to exhibit very high refractive indices. The combination of the oxazole ring, phenyl group, and the reactive thiol group in this compound provides a versatile platform for the design and synthesis of novel optical materials.

Table 1: Contribution of Structural Features to Refractive Index

| Structural Feature | Contribution to Refractive Index |

| Sulfur Atom | High atomic polarizability and molar refraction. |

| Phenyl Group | High molar refraction and potential for π-π stacking. |

| Oxazole Ring | Increases density and introduces polarity. |

| Thiol Group | Reactive handle for polymerization into high refractive index polymers like polythioethers. |

Other Chemical Engineering and Industrial Applications

Corrosion is a significant issue in many industries, leading to the degradation of metallic materials. Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, can effectively decrease the corrosion rate of a metal. Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, have been extensively studied as effective corrosion inhibitors.

Oxazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including mild steel and stainless steel, in acidic environments. ijcsi.proresearchgate.nettandfonline.com The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.com

The key structural features of this compound that make it a promising candidate as a corrosion inhibitor include:

Heteroatoms: The presence of nitrogen, oxygen, and sulfur atoms with lone pairs of electrons facilitates the coordination of the molecule to the metal surface.

Aromatic Ring: The phenyl group can interact with the metal surface through π-electron donation.

Thiol Group: The sulfur atom in the thiol group is an excellent anchoring group for adsorption onto metal surfaces.

Studies on various oxazole derivatives have shown that their inhibition efficiency increases with concentration. ijcsi.pro Potentiodynamic polarization studies have revealed that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ijcsi.pro The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. ijcsi.pro

Table 2: Inhibition Efficiency of Selected Oxazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol | 5x10⁻³ M | 93.4 | ijcsi.pro |

| 4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate | 5x10⁻³ M | 88.7 | ijcsi.pro |

| 4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole | 5x10⁻³ M | 95.1 | ijcsi.pro |

Organic dyes and pigments are essential components in a wide range of applications, from textiles and printing to advanced materials for optoelectronics. The color of an organic molecule is determined by its ability to absorb light in the visible region of the electromagnetic spectrum, which is directly related to its electronic structure.

Heterocyclic compounds form the core of many synthetic dyes. The oxazole ring, being an aromatic heterocycle, can be a valuable building block in the synthesis of chromophores. The extended π-conjugation system, which is essential for a molecule to be colored, can be created by incorporating the oxazole ring into larger molecular frameworks.

This compound can serve as a precursor or an intermediate in the synthesis of various types of dyes. For instance, it can be used to create azo dyes, which are a large and important class of colored compounds characterized by the presence of one or more azo groups (-N=N-). rsc.orgrsc.org The thiol group can also be a reactive site for attaching the oxazole moiety to other molecules to create more complex dye structures. biotium.com

Research has been conducted on the synthesis of novel dyes from oxazole derivatives, with some compounds showing absorption in the visible region, resulting in a wide spectrum of colors. researchgate.net The fluorescence properties of such dyes have also been investigated, indicating their potential use in applications beyond simple coloration, such as in fluorescent probes and sensors. researchgate.net

Chelating agents are organic molecules that can form two or more bonds with a single metal ion, forming a stable, ring-like structure called a chelate. drugs.com This ability to bind metal ions makes them useful in a variety of applications, including water treatment, analytical chemistry, and medicine.

Heterocyclic compounds containing donor atoms like nitrogen, oxygen, and sulfur are known to be effective chelating agents. nih.gov The structure of this compound, with its oxazole ring and thiol group, presents potential binding sites for metal ions.

Oxazole Ring: The nitrogen and oxygen atoms in the oxazole ring can act as Lewis bases, donating their lone pair of electrons to a metal ion.

Thiol Group: The sulfur atom of the thiol group is a soft donor atom and can form strong bonds with soft metal ions.

The combination of these features suggests that this compound could act as a bidentate or even a multidentate ligand, forming stable chelates with various metal ions. While specific studies on the chelating properties of this compound are not widely available, related oxadiazole-thiol derivatives have been investigated as bifunctional chelators for radiometals like ⁸⁹Zr and ¹⁷⁷Lu in the development of radioimmunoconjugates. nih.gov

Table 3: Potential Metal Ions for Chelation by Oxazole-based Ligands

| Metal Ion | Potential Application of Chelate |

| Copper (Cu²⁺) | Catalysis, biological applications |

| Zinc (Zn²⁺) | Biological imaging, therapeutic agents |

| Nickel (Ni²⁺) | Catalysis, materials science |

| Iron (Fe²⁺/Fe³⁺) | Biological studies, removal of excess iron |

| Zirconium (Zr⁴⁺) | Radiopharmaceuticals |

| Lutetium (Lu³⁺) | Radiopharmaceuticals |

Future Research Directions and Emerging Opportunities

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes for 4-Phenyloxazole-2-thiol is a paramount area of future research. Traditional synthetic methods often rely on harsh reaction conditions, hazardous solvents, and produce significant waste. Green chemistry principles are now guiding the innovation of more sustainable alternatives.

Future methodologies are expected to focus on:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of oxazole (B20620) derivatives. The application of microwave irradiation can lead to more energy-efficient processes for producing this compound and its derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. researchgate.netresearchgate.net Investigating the synthesis of this compound in flow reactors could lead to highly efficient and automated production methods.

Photocatalysis: Visible-light photocatalysis represents a mild and sustainable approach for constructing heterocyclic rings. researchgate.net Exploring photocatalytic pathways for the synthesis of this compound could provide access to novel reaction mechanisms and reduce the reliance on traditional thermal methods.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to complex molecules. The enzymatic synthesis of thiazole (B1198619) and oxazole heterocycles is a known process in the biosynthesis of some natural products. nih.gov Future research could explore the use of engineered enzymes for the stereoselective synthesis of this compound derivatives.

Mechanochemistry: Solvent-free mechanochemical methods are gaining traction as a green alternative to traditional solution-phase synthesis. Investigating the solid-state synthesis of this compound through ball milling or other mechanochemical techniques could eliminate the need for bulk solvents.

Benign Solvents: The use of water or other environmentally friendly solvents in the synthesis of benzoxazole-2-thiols has been shown to be effective. rsc.orgmdpi.com Further exploration of green solvent systems for the synthesis of this compound is a promising avenue.

| Green Synthetic Method | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Photocatalysis | Mild reaction conditions, sustainable energy source. |

| Enzymatic Synthesis | High selectivity, environmentally friendly, potential for stereocontrol. |

| Mechanochemistry | Solvent-free conditions, reduced waste. |

| Benign Solvents | Use of non-toxic and readily available solvents like water. |

Elucidation of Novel Reactivity Patterns and Unconventional Transformations

Understanding the inherent reactivity of this compound is crucial for its application in the synthesis of more complex molecules and materials. Future research will likely focus on uncovering novel reactivity patterns and developing unconventional transformations.

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: The thiol group and the oxazole ring provide multiple sites for functionalization. Investigating palladium, copper, or nickel-catalyzed cross-coupling reactions could enable the introduction of a wide range of substituents onto the this compound scaffold, leading to libraries of new compounds with diverse properties.

Ring-Opening Reactions: The oxazole ring can undergo ring-opening under certain conditions, providing access to acyclic intermediates that can be used in subsequent transformations. acs.org Studying the controlled ring-opening of this compound could lead to novel synthetic strategies.

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, leading to the formation of pyridine (B92270) derivatives. semanticscholar.orgpharmaguideline.com Exploring the cycloaddition chemistry of this compound with various dienophiles could yield a range of complex heterocyclic structures.

Click Chemistry: The thiol group is a versatile handle for "click" chemistry reactions, such as thiol-ene and thiol-yne couplings. semanticscholar.org Furthermore, the synthesis of ethynyl (B1212043) oxazoles opens the door for their use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. chemrxiv.org Utilizing this compound in click chemistry could facilitate its conjugation to polymers, biomolecules, and surfaces.

Unconventional Transformations: Investigating reactions that proceed through radical intermediates or involve photochemical activation could reveal unprecedented reactivity for this compound.

| Reaction Type | Potential Application for this compound |

| Metal-Catalyzed Cross-Coupling | Synthesis of functionalized derivatives with tailored properties. |

| Ring-Opening Reactions | Access to novel acyclic building blocks for further synthesis. |

| Cycloaddition Reactions | Construction of complex, fused heterocyclic systems. |

| Click Chemistry | Facile conjugation to other molecules and materials. |

| Unconventional Transformations | Discovery of new reaction pathways and molecular architectures. |

Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques. While standard spectroscopic methods like NMR, IR, and mass spectrometry are routinely used, future research will benefit from the application of more sophisticated techniques.

Emerging characterization methods to be explored include:

Solid-State NMR Spectroscopy: This technique can provide valuable information about the structure and dynamics of this compound in the solid state, which is crucial for understanding its properties in materials applications.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry can provide detailed information about the three-dimensional structure of ions in the gas phase, offering insights into the conformation of this compound derivatives.

Single-Crystal X-ray Diffraction: While challenging to obtain suitable crystals, this technique provides the definitive three-dimensional structure of a molecule. Future efforts should focus on crystallizing novel derivatives of this compound to unambiguously determine their stereochemistry and intermolecular interactions.

Terahertz Spectroscopy: This low-frequency spectroscopic technique is sensitive to intermolecular vibrations and can be used to probe the collective dynamics in crystalline and amorphous materials containing this compound. researchgate.netwikipedia.orgyale.eduyoutube.comresearchgate.net

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can provide information about their absolute configuration and solution-state conformation.

| Technique | Information Gained for this compound |

| Solid-State NMR | Structure and dynamics in the solid state. |

| Advanced Mass Spectrometry | Gas-phase conformation and three-dimensional structure. |

| Single-Crystal X-ray Diffraction | Definitive three-dimensional molecular structure. |

| Terahertz Spectroscopy | Intermolecular interactions and collective vibrational modes. |

| Chiroptical Spectroscopy | Absolute configuration and solution-state conformation of chiral derivatives. |

Integration into Multi-Functional and Smart Materials

The unique combination of a phenyl group, an oxazole ring, and a thiol group in this compound makes it an attractive building block for the development of advanced materials with tailored functionalities.

Future research in this area will likely focus on:

Stimuli-Responsive Polymers: The thiol group can participate in dynamic covalent chemistries, such as disulfide exchange, which can be used to create polymers that respond to changes in their environment (e.g., pH, redox potential). Incorporating this compound into polymer backbones could lead to the development of smart materials for drug delivery and tissue engineering.

Chemosensors: The oxazole ring and the thiol group can both act as binding sites for metal ions and other analytes. Functionalizing this compound with fluorophores could lead to the development of selective and sensitive chemosensors. Oxazole derivatives have been studied as organelle targeting fluorophores. nih.gov

Organic Electronics: Oxazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs). The photophysical properties of this compound and its derivatives should be explored to assess their potential in organic electronic devices.

Self-Healing Materials: The reversible nature of disulfide bonds formed from the thiol group can be exploited to create self-healing materials. Cross-linked polymer networks containing this compound could exhibit the ability to repair damage upon exposure to a stimulus.

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in this compound can act as coordination sites for metal ions, making it a potential ligand for the construction of MOFs with interesting catalytic or gas storage properties.

Development of Predictive Models through Synergistic Computational-Experimental Approaches

The integration of computational modeling with experimental studies will be instrumental in accelerating the discovery and development of new applications for this compound.

Future research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric and electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. This can help in understanding reaction mechanisms and designing new molecules with desired properties.

Machine Learning for Reactivity Prediction: Machine learning algorithms can be trained on experimental data to predict the outcome of reactions involving this compound. princeton.educhemrxiv.orgnih.gov This can be used to optimize reaction conditions and screen for new transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies: For biological applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. This can guide the design of more potent and selective compounds.

Combined Experimental and Computational Spectroscopy: The synergy between high-resolution experimental spectroscopic data and theoretical calculations can lead to a more complete and accurate assignment of the vibrational and electronic spectra of this compound, providing deeper insights into its structure and bonding. dtu.dk

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to innovations in sustainable chemistry, materials science, and beyond. The synergistic combination of advanced synthesis, characterization, and computational modeling will be key to realizing the promise of this versatile heterocyclic compound.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Phenyloxazole-2-thiol and its derivatives?

The synthesis typically involves heterogenous catalytic conditions. For example, derivatives can be synthesized by reacting substituted chlorobenzoyl chlorides with thiol precursors in PEG-400 medium under controlled temperatures (70–80°C) using Bleaching Earth Clay (pH 12.5) as a catalyst. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .

Q. Which spectroscopic techniques are routinely employed to characterize this compound?

Infrared (IR) spectroscopy and -NMR are standard for functional group and structural analysis. IR identifies thiol (-SH) stretches (~2500 cm), while -NMR reveals aromatic proton environments (δ 7.2–8.1 ppm) and substituent-specific shifts. For example, nitro groups in derivatives cause deshielding in adjacent protons .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

Solubility is tested in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve monitoring degradation under varying temperatures and light exposure using HPLC or UV-Vis spectroscopy. Storage recommendations (e.g., inert atmosphere, low temperature) are derived from these tests .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR/IR discrepancies) be resolved during structural elucidation?

Conflicting data require multi-technique validation. For instance, X-ray crystallography provides definitive structural confirmation, while high-resolution mass spectrometry (HRMS) verifies molecular formulas. Computational methods (DFT) can simulate spectra to cross-validate experimental observations .

Q. What strategies optimize reaction yields for this compound derivatives with electron-withdrawing substituents?

Yield optimization involves tuning catalyst loading (e.g., 10–15 wt% Bleaching Earth Clay), solvent polarity (e.g., PEG-400 vs. DMF), and reaction time (1–3 hours). Microwave-assisted synthesis can enhance efficiency by reducing reaction times and improving regioselectivity .

Q. How are mechanistic pathways for thiol-mediated reactions of this compound investigated?

Isotopic labeling (e.g., ) and kinetic studies track sulfur participation. Computational modeling (e.g., DFT) identifies transition states and intermediates. For example, reactions with thiophenol may proceed via radical or nucleophilic pathways, depending on substituents .

Q. What methodologies address data contradictions in biological activity studies of this compound analogs?

Triangulation of in vitro assays (e.g., enzyme inhibition, cytotoxicity) with in silico docking studies resolves discrepancies. Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility. Conflicting results may arise from assay conditions (e.g., pH, co-solvents), necessitating standardized protocols .

Q. How can researchers design this compound derivatives for targeted applications (e.g., antimicrobial agents)?

Structure-activity relationship (SAR) studies guide substituent selection. For example, introducing halogens (Cl, F) enhances lipophilicity and membrane permeability. Molecular docking predicts binding affinities to target proteins (e.g., bacterial enzymes), validated by MIC (minimum inhibitory concentration) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.